Cas no 146256-97-5 (Ethyl 3-(N-tert-Butoxycarbonylethoxycarbonyl)methylaminopropanoate)
Ethyl 3-(N-tert-Butoxycarbonylethoxycarbonyl)methylaminopropanoate Chemical and Physical Properties
Names and Identifiers
-
- 3-(tert-Butoxycarbonyl-ethoxycarbonylmethyl-amino) -propionic acid ethyl ester
- 3-(TERT-BUTOXYCARBONYL-ETHOXYCARBONYLMETHYL-AMINO) PROPIONIC ACID ETHYL ESTER
- 3-tert-butyl 1,6-diethyl 3-azahexane-1,3,6-tricarboxylate
- AK120710
- ethyl 3-((3-ethoxy-3-oxopropyl)(methyl)amino)-2-(phenyl)propanoate
- ethyl 3-(tert-butoxycarbonyl(2-ethoxy-2-oxoethyl)amino)propanoate
- ethyl 3-[(tert-butoxycarbonyl)(2-ethoxy-2-oxoethyl)amino]propanoate
- ethyl N-(2-ethoxycarbonylethyl)-3-methylamino-2-phenylpropionate
- KB-252791
- Methyl-(2-aethoxycarbonyl-aethyl)-(2-phenyl-2-aethoxycarbonylaethyl)-amin
- Ethyl3-[(Boc)(2-ethoxy-2-oxoethyl)amino]propionate
- ethyl3-((tert-butoxycarbonyl)(2-ethoxy-2-oxoethyl)amino)propanoate
- Ethyl 3-[(N-tert-butoxycarbonylethoxycarbonyl)methylamino]propanoate
- 3-(tert-Butoxycarbonylethoxycarbonylmethylamino)propanoic acid ethyl ester
- β-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-N-(2-ethoxy-2-oxoethyl)-, ethyl ester
- 3-(tert-Butoxycarbonyl-ethoxycarbonylmethyl-amino)-propionic acid ethyl ester
- DCKXWKWPBLYKJP-UHFFFAOYSA-N
- 4448AD
- OR300514
- SY040044
- ethyl 3-[(tert-butoxycarbony
- AKOS015838764
- WFA25697
- CS-0129109
- b-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-N-(2-ethoxy-2-oxoethyl)-,ethyl ester
- MFCD15142792
- Ethyl 3-((tert-butoxycarbonyl)(2-ethoxy-2-oxoethyl)amino)propanoate
- AS-5229
- SCHEMBL15312506
- DB-115256
- ethyl 3-{[(tert-butoxy)carbonyl](2-ethoxy-2-oxoethyl)amino}propanoate
- EN300-749230
- AC2299
- ethyl 3-[(2-ethoxy-2-oxoethyl)-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoate
- 146256-97-5
- Ethyl 3-[(Boc)(2-ethoxy-2-oxoethyl)amino]propionate
- Ethyl 3-(N-tert-Butoxycarbonylethoxycarbonyl)methylaminopropanoate
-
- MDL: MFCD15142792
- Inchi: 1S/C14H25NO6/c1-6-19-11(16)8-9-15(10-12(17)20-7-2)13(18)21-14(3,4)5/h6-10H2,1-5H3
- InChI Key: DCKXWKWPBLYKJP-UHFFFAOYSA-N
- SMILES: O(C(N(CC(=O)OCC)CCC(=O)OCC)=O)C(C)(C)C
Computed Properties
- Exact Mass: 303.16818752g/mol
- Monoisotopic Mass: 303.16818752g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 21
- Rotatable Bond Count: 11
- Complexity: 361
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 82.1
- XLogP3: 1.6
Ethyl 3-(N-tert-Butoxycarbonylethoxycarbonyl)methylaminopropanoate Security Information
- HazardClass:IRRITANT
Ethyl 3-(N-tert-Butoxycarbonylethoxycarbonyl)methylaminopropanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM317887-5g |
1-tert-Butyl 3-ethyl 2-((3-ethoxy-3-oxopropyl)amino)malonate |
146256-97-5 | 95% | 5g |
$311 | 2021-06-09 | |
| Chemenu | CM317887-10g |
1-tert-Butyl 3-ethyl 2-((3-ethoxy-3-oxopropyl)amino)malonate |
146256-97-5 | 95% | 10g |
$498 | 2021-06-09 | |
| Chemenu | CM317887-25g |
1-tert-Butyl 3-ethyl 2-((3-ethoxy-3-oxopropyl)amino)malonate |
146256-97-5 | 95% | 25g |
$880 | 2021-06-09 | |
| Fluorochem | 075327-1g |
3-(tert-Butoxycarbonyl-ethoxycarbonylmethyl-amino) propionic acid ethyl ester |
146256-97-5 | 95% | 1g |
£143.00 | 2022-03-01 | |
| Fluorochem | 075327-5g |
3-(tert-Butoxycarbonyl-ethoxycarbonylmethyl-amino) propionic acid ethyl ester |
146256-97-5 | 95% | 5g |
£563.00 | 2022-03-01 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y06385-10g |
Ethyl 3-[(Boc)(2-ethoxy-2-oxoethyl)amino]propionate |
146256-97-5 | 95% | 10g |
¥5859.0 | 2023-09-05 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y06385-25g |
Ethyl 3-[(Boc)(2-ethoxy-2-oxoethyl)amino]propionate |
146256-97-5 | 95% | 25g |
¥11029.0 | 2023-09-05 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y06385-1g |
Ethyl 3-[(Boc)(2-ethoxy-2-oxoethyl)amino]propionate |
146256-97-5 | 95% | 1g |
¥1339.0 | 2023-09-05 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y06385-5g |
Ethyl 3-[(Boc)(2-ethoxy-2-oxoethyl)amino]propionate |
146256-97-5 | 95% | 5g |
¥3909.0 | 2023-09-05 | |
| TRC | E937033-50mg |
Ethyl 3-[(N-tert-Butoxycarbonylethoxycarbonyl)methylamino]propanoate |
146256-97-5 | 50mg |
$ 50.00 | 2022-06-05 |
Ethyl 3-(N-tert-Butoxycarbonylethoxycarbonyl)methylaminopropanoate Suppliers
Ethyl 3-(N-tert-Butoxycarbonylethoxycarbonyl)methylaminopropanoate Related Literature
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
Additional information on Ethyl 3-(N-tert-Butoxycarbonylethoxycarbonyl)methylaminopropanoate
Ethyl 3-(N-tert-Butoxycarbonylethoxycarbonyl)methylaminopropanoate (CAS No. 146256-97-5): A Comprehensive Overview
Ethyl 3-(N-tert-Butoxycarbonylethoxycarbonyl)methylaminopropanoate, identified by its CAS number 146256-97-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the class of amino acid derivatives and is characterized by its complex structure, which includes multiple functional groups such as esters and amides. The presence of these functional groups makes it a versatile intermediate in synthetic chemistry, particularly in the synthesis of more complex molecules.
The primary significance of Ethyl 3-(N-tert-Butoxycarbonylethoxycarbonyl)methylaminopropanoate lies in its utility as a building block in the construction of peptide mimetics and other bioactive molecules. The tert-butoxycarbonyl (Boc) protecting group, a key feature of this compound, is widely employed in peptide synthesis to safeguard the amine functionality during subsequent reactions. This protection-deprotection strategy is fundamental in ensuring the high yield and purity of peptide-based therapeutics.
In recent years, there has been a surge in research focused on the development of novel peptide-based drugs due to their high specificity and efficacy. Ethyl 3-(N-tert-Butoxycarbonylethoxycarbonyl)methylaminopropanoate plays a crucial role in this landscape by providing a stable and reactive intermediate for the synthesis of complex peptides. For instance, researchers have utilized this compound to develop new analogs of growth factors and neuropeptides, which exhibit enhanced pharmacological properties compared to their natural counterparts.
The structural features of Ethyl 3-(N-tert-Butoxycarbonylethoxycarbonyl)methylaminopropanoate also make it a valuable tool in the study of enzyme inhibition. The compound's ability to mimic natural amino acids allows for the design of selective inhibitors targeting various enzymes involved in metabolic pathways. Such inhibitors have potential applications in treating diseases such as diabetes, cancer, and inflammatory disorders. Recent studies have demonstrated its effectiveness in inhibiting key enzymes like kinases and proteases, which are aberrantly expressed in many pathological conditions.
Moreover, the compound's esterase resistance property enhances its stability under physiological conditions, making it an attractive candidate for drug delivery systems. Researchers are exploring its use in prodrug formulations where it can serve as a precursor for more active pharmaceutical ingredients (APIs) upon enzymatic hydrolysis. This approach not only improves the bioavailability of drugs but also allows for targeted release at specific sites within the body.
The synthesis of Ethyl 3-(N-tert-Butoxycarbonylethoxycarbonyl)methylaminopropanoate involves multi-step organic reactions that highlight the importance of precise control over reaction conditions. The process typically begins with the condensation of ethyl acetoacetate with an amine derivative followed by sequential protection with Boc groups. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to enhance yield and purity. These synthetic strategies underscore the compound's complexity and the expertise required to produce it on an industrial scale.
From an industrial perspective, Ethyl 3-(N-tert-Butoxycarbonylethoxycarbonyl)methylaminopropanoate is produced under stringent quality control measures to ensure consistency and reliability for pharmaceutical applications. Manufacturers adhere to Good Manufacturing Practices (GMP) to guarantee that the final product meets regulatory standards. This includes rigorous testing for impurities, stability, and biological activity. Such measures are critical given that even minor deviations can impact the efficacy and safety of drugs derived from this intermediate.
The growing demand for peptide-based therapeutics has driven innovation in synthetic methodologies, with Ethyl 3-(N-tert-Butoxycarbonylethoxycarbonyl)methylaminopropanoate being at the forefront of these advancements. Recent breakthroughs in solid-phase peptide synthesis (SPPS) have enabled the efficient production of complex peptides using this compound as a key intermediate. These advancements not only improve production efficiency but also open new avenues for drug discovery.
In conclusion, Ethyl 3-(N-tert-Butoxycarbonylethoxycarbonyl)methylaminopropanoate (CAS No. 146256-97-5) is a multifaceted compound with significant implications in pharmaceutical research and development. Its role as a versatile building block in peptide synthesis and enzyme inhibition underscores its importance in advancing therapeutic modalities. As research continues to uncover new applications for this compound, it is likely to remain a cornerstone in the development of next-generation drugs.
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